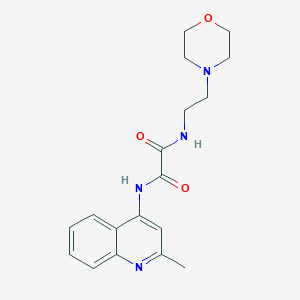
N1-(2-methylquinolin-4-yl)-N2-(2-morpholinoethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-methylquinolin-4-yl)-N2-(2-morpholinoethyl)oxalamide, also known as MQMO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MQMO belongs to the class of oxalamide derivatives and has shown promising results in various biochemical and physiological studies.
Scientific Research Applications
Orexin Receptor Antagonism and Sleep Modulation
Research has explored the role of orexin receptors in sleep modulation, highlighting the potential of orexin receptor antagonists in treating sleep disorders. For example, the blockade of orexin-1 receptors has been shown to attenuate the sleep-promoting effects of orexin-2 receptor antagonism, suggesting a complex interplay between these receptors in sleep regulation (Dugovic et al., 2009).
Anticancer Agents
Another area of research involves the synthesis of novel compounds with potential anticancer properties. A study on the one-pot three-component synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate showcased moderate to high levels of antitumor activities against various cancer cell lines, indicating the therapeutic potential of quinoline derivatives in cancer treatment (Fang et al., 2016).
Corrosion Inhibition
The study of corrosion inhibitors is crucial for protecting metals in acidic environments. Research on benzoxazines, including molecules with quinoline structures, has demonstrated their effectiveness in inhibiting corrosion on mild steel in hydrochloric acid solutions (Kadhim et al., 2017).
Neurokinin-1 Receptor Antagonism
The development of neurokinin-1 receptor antagonists suitable for clinical administration has been explored, highlighting the potential for treating conditions like depression and emesis by modulating neurotransmitter systems (Harrison et al., 2001).
Polymerization Catalysts
Research into organoaluminum amidate complexes as catalysts for the ring-opening polymerization of ε-caprolactone illustrates the application of quinoline derivatives in polymer science, potentially leading to advancements in materials engineering (Zhang et al., 2011).
properties
IUPAC Name |
N'-(2-methylquinolin-4-yl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-12-16(14-4-2-3-5-15(14)20-13)21-18(24)17(23)19-6-7-22-8-10-25-11-9-22/h2-5,12H,6-11H2,1H3,(H,19,23)(H,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRWIHKPTUPRKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2369544.png)
![3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2369546.png)


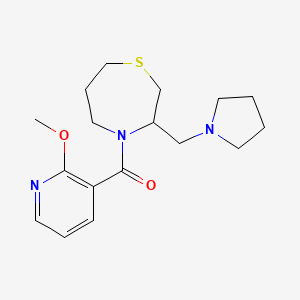
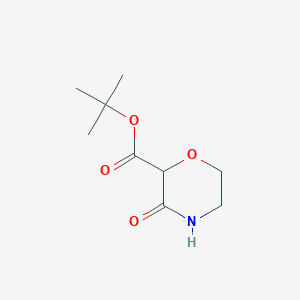
![(5E)-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2369556.png)
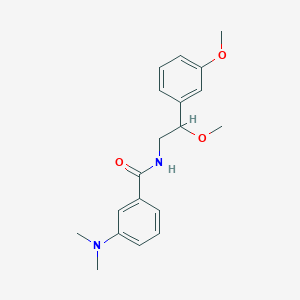
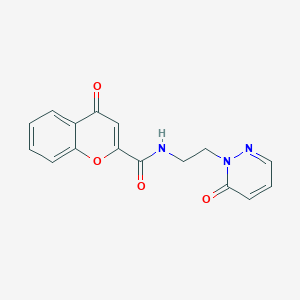
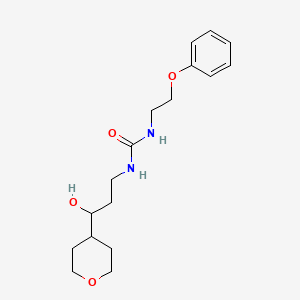

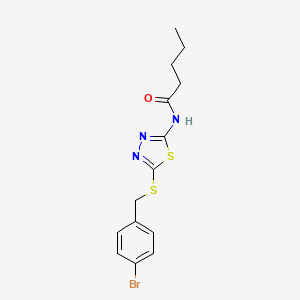
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2369567.png)